molecular formula C21H17Cl2N3O3 B2605058 N-(3-acetamidophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941953-58-8

N-(3-acetamidophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2605058
CAS RN: 941953-58-8
M. Wt: 430.29
InChI Key: CWEQNZVIADHUJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetamidophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H17Cl2N3O3 and its molecular weight is 430.29. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetamidophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetamidophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Met Kinase Inhibitor Applications

One study delves into the properties of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, identifying them as potent and selective Met kinase inhibitors. Alterations at the pyridine and pyridone positions have been linked to enhanced enzyme potency and aqueous solubility, respectively, leading to improved kinase selectivity. One such analogue demonstrated significant tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, showcasing its potential in clinical applications (Schroeder et al., 2009).

Antimicrobial and Antifungal Agent Synthesis

Several studies focus on the synthesis and characterization of derivatives for potential use as antimicrobial and antifungal agents. For instance, the synthesis and biological evaluation of novel 6-oxo-pyridine-3-carboxamide derivatives have been reported, some of which displayed broad-spectrum antibacterial activity comparable to established antibiotics and antifungal drugs (El-Sehrawi et al., 2015). Another study synthesized novel N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides/acetamides, showcasing potent antimicrobial activity against various bacterial and fungal species, with some compounds exhibiting promising results in docking studies (Incerti et al., 2017).

Synthesis and Characterization of Derivatives

A multitude of studies has been dedicated to the synthesis, characterization, and evaluation of various derivatives of this compound. These studies shed light on the diverse chemical behaviors and potential applications of these compounds in different fields, ranging from material science to pharmaceutical research. For example, one study reported the synthesis and X-ray diffraction of derivatives, providing detailed insights into their molecular and crystal structures (Feklicheva et al., 2019).

properties

IUPAC Name

N-(3-acetamidophenyl)-1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3O3/c1-13(27)24-16-4-2-5-17(11-16)25-20(28)18-6-3-9-26(21(18)29)12-14-7-8-15(22)10-19(14)23/h2-11H,12H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEQNZVIADHUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.